

Application Notes and Protocols for DS21360717

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Introduction

DS21360717 is a highly potent and selective inhibitor of FER (Fps/Fes Related) non-receptor tyrosine kinase. FER kinase is implicated in various cellular processes, including cell-cell adhesion, cytoskeletal regulation, and signaling pathways downstream of growth factor receptors. Dysregulation of FER has been associated with the progression of certain cancers, making it a target for therapeutic development. **DS21360717** exhibits significant antitumor activity by inhibiting FER kinase, thereby modulating downstream signaling pathways crucial for tumor cell proliferation and survival. These application notes provide detailed protocols for the preparation, storage, and in vitro use of **DS21360717**.

Physicochemical and Inhibitory Properties

A summary of the key quantitative data for **DS21360717** is presented in the table below for easy reference.



Property	Value	Reference
Molecular Weight	389.46 g/mol	[1]
Chemical Formula	C21H23N7O	[1]
IC50 (FER Kinase)	0.49 nM	[1]
GI ₅₀ (FER-driven Ba/F3 cells)	1.9 nM	[2]
GI ₅₀ (Ba/F3-Mock cells)	220 nM	[2]
Solubility	Soluble in DMSO	

Solution Preparation and Storage

Proper preparation and storage of **DS21360717** solutions are critical for maintaining its stability and activity.

Materials Required:

- DS21360717 solid powder
- Anhydrous Dimethyl Sulfoxide (DMSO), sterile
- Sterile, polypropylene microcentrifuge tubes or vials
- Calibrated pipettes and sterile tips

Stock Solution Preparation (10 mM in DMSO)

- Equilibrate: Allow the vial of solid **DS21360717** to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.
- Weigh: Accurately weigh a specific amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.89 mg of DS21360717.
- Dissolve: Add the appropriate volume of anhydrous DMSO to the solid compound. For 3.89 mg, add 1 mL of DMSO.



- Mix: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolution if necessary.
- Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes to minimize freeze-thaw cycles.

Storage Conditions

The stability of **DS21360717** in solution is dependent on the storage temperature. The following table summarizes the recommended storage conditions for both the solid compound and its stock solutions.

Form	Storage Temperature	Shelf Life	Reference
Solid Powder	0 - 4°C	Short-term (days to weeks)	
-20°C	Long-term (months to years)		
Stock Solution	-20°C	Up to 1 month	_
-80°C	Up to 6 months		-

Note: It is crucial to use the stock solution within the recommended timeframe to ensure its potency. Avoid repeated freeze-thaw cycles.

Experimental Protocols

The following are generalized protocols for utilizing **DS21360717** in common in vitro assays. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro FER Kinase Inhibition Assay

This protocol provides a framework for determining the IC₅₀ of **DS21360717** against purified FER kinase. A variety of assay formats can be used, such as those based on fluorescence resonance energy transfer (FRET) or luminescence.



Materials:

- Recombinant human FER kinase
- Kinase substrate (e.g., a specific peptide)
- ATP
- Kinase assay buffer
- **DS21360717** stock solution (10 mM in DMSO)
- Detection reagents (specific to the assay format)
- 384-well assay plates

Procedure:

- Compound Dilution: Prepare a serial dilution of the DS21360717 stock solution in DMSO.
 Further dilute these solutions in the kinase assay buffer to the desired final concentrations.
 The final DMSO concentration in the assay should be kept constant and low (typically ≤ 1%).
- Assay Reaction: a. To each well of a 384-well plate, add the diluted **DS21360717** or a vehicle control (DMSO in assay buffer). b. Add the FER kinase and the kinase substrate to each well. c. Initiate the kinase reaction by adding ATP.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
- Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions for the chosen assay format.
- Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a compatible plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of DS21360717
 relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor



concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay

This protocol is designed to assess the effect of **DS21360717** on the proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., a line with known FER expression or dependency)
- · Complete cell culture medium
- DS21360717 stock solution (10 mM in DMSO)
- Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
- 96-well cell culture plates

Procedure:

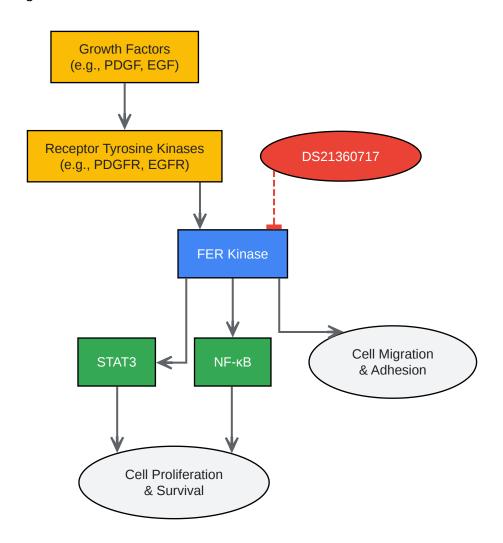
- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and resume growth for 24 hours.
- Compound Treatment: Prepare serial dilutions of DS21360717 in complete cell culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Remove the old medium from the cells and add the medium containing the various concentrations of DS21360717 or a vehicle control.
- Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Viability Assessment: Add the cell proliferation reagent to each well according to the manufacturer's protocol.
- Data Acquisition: Measure the absorbance or luminescence using a plate reader.



• Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) value.

Visualizations Signaling Pathway of FER Kinase

The following diagram illustrates a simplified signaling pathway involving FER kinase. FER is activated by various growth factor receptors and subsequently phosphorylates downstream targets, influencing pathways such as STAT3 and NF-kB, which are critical for cell proliferation, survival, and migration.



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Caption: Simplified FER kinase signaling pathway and the inhibitory action of DS21360717.

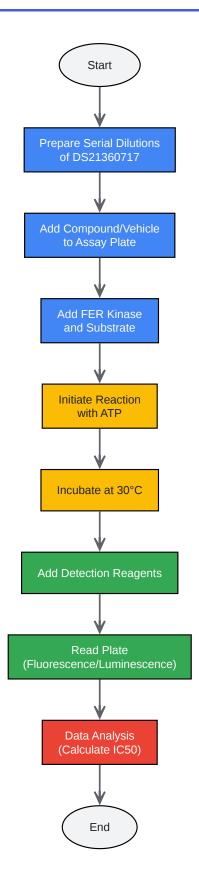




Experimental Workflow for In Vitro Kinase Assay

This diagram outlines the general workflow for performing an in vitro kinase inhibition assay with **DS21360717**.





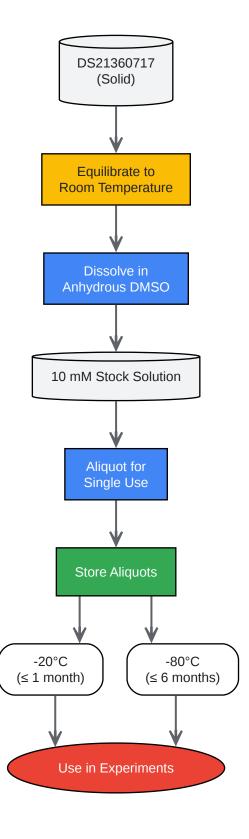
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Caption: General experimental workflow for an in vitro FER kinase inhibition assay.



Logical Relationship for Solution Handling

This diagram illustrates the key considerations and steps for the proper handling and storage of **DS21360717**.





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Caption: Logical workflow for the preparation and storage of **DS21360717** solutions.

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References

- 1. benchchem.com [benchchem.com]
- 2. Gene FER [maayanlab.cloud]
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